3-(2-aminoethoxy)-N,N-dimethylaniline
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Overview
Description
3-(2-aminoethoxy)-N,N-dimethylaniline is an organic compound that features an aniline derivative with an aminoethoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-aminoethoxy)-N,N-dimethylaniline typically involves the reaction of N,N-dimethylaniline with 2-chloroethanol in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the amino group of N,N-dimethylaniline attacks the electrophilic carbon of 2-chloroethanol, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and isolation of the product, such as distillation or recrystallization, to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-(2-aminoethoxy)-N,N-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used under basic or acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Acylated or alkylated products.
Scientific Research Applications
3-(2-aminoethoxy)-N,N-dimethylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 3-(2-aminoethoxy)-N,N-dimethylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
2-(2-aminoethoxy)ethanol: Shares the aminoethoxy functional group but differs in the overall structure.
N,N-dimethylaniline: Lacks the aminoethoxy substituent, making it less versatile in certain reactions.
Uniqueness
3-(2-aminoethoxy)-N,N-dimethylaniline is unique due to the presence of both the aminoethoxy and dimethylaniline moieties, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and reactivity compared to similar compounds.
Properties
Molecular Formula |
C10H16N2O |
---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
3-(2-aminoethoxy)-N,N-dimethylaniline |
InChI |
InChI=1S/C10H16N2O/c1-12(2)9-4-3-5-10(8-9)13-7-6-11/h3-5,8H,6-7,11H2,1-2H3 |
InChI Key |
AAHCCXXWMBNWAI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=CC=C1)OCCN |
Origin of Product |
United States |
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